

An In-depth Technical Guide to the Fingolimodd4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Fingolimod-d4 is a deuterated analog of Fingolimod (Gilenya), an immunomodulating drug primarily used in the treatment of multiple sclerosis (MS). The incorporation of deuterium (d4) makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, where it is used to quantify the non-deuterated parent drug in biological samples with high precision using mass spectrometry.[1][2] A Certificate of Analysis (CofA) is a critical quality assurance document that provides a detailed summary of the analytical tests performed on a specific batch of Fingolimod-d4, confirming its identity, purity, and other key characteristics. This guide provides a comprehensive explanation of the data and methodologies presented in a typical Fingolimod-d4 CofA for researchers, scientists, and drug development professionals.

Understanding the Data: A Summary of Specifications

A Certificate of Analysis for **Fingolimod-d4** quantifies several critical parameters. The data is typically presented to assure the end-user of the material's quality and suitability for its intended research application. Below is a summary of typical specifications found on a CofA.

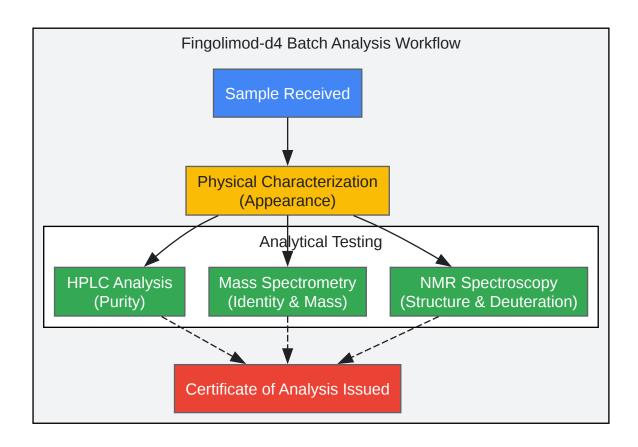


Parameter	Typical Specification	Description
Chemical Name	2-amino-2-(4- octylphenethyl)propane- 1,1,3,3-d4-1,3-diol hydrochloride	The systematic name defining the chemical structure.[3]
Synonym	FTY720-d4 Hydrochloride	A common alternative name for the compound.[4]
CAS Number	1346604-90-7	A unique numerical identifier assigned by the Chemical Abstracts Service.[3][4][5]
Molecular Formula	C19H29D4NO2·HCl or C19H30D4ClNO2	Represents the elemental composition of the molecule.[3] [4][5]
Molecular Weight	~347.96 g/mol	The mass of one mole of the substance.[3][4][5]
Appearance	White to Off-White Solid / Flakes	A description of the physical state and color of the material. [4][6]
Purity (by HPLC)	≥98% (typically >99%)	The percentage of the desired compound in the sample, determined by High-Performance Liquid Chromatography.[4][6]
Isotopic Enrichment	≥98% atom D	The percentage of deuterium atoms at the specified labeled positions.[4][6]
Identity (by MS)	Conforms to structure	Confirmation that the mass of the molecule matches its theoretical mass, verified by Mass Spectrometry.



Analytical Workflow and Methodologies

The quality control testing of **Fingolimod-d4** involves a series of analytical procedures to verify its identity, purity, and structural integrity. The following diagram illustrates a typical workflow for the analysis of a **Fingolimod-d4** batch, leading to the generation of a Certificate of Analysis.



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Fingolimod-d4 analytical testing and documentation workflow.

Experimental Protocols

Detailed methodologies are employed to generate the data presented on the CofA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)



HPLC is used to separate **Fingolimod-d4** from any impurities and quantify its purity as a percentage of the total detected peak area.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reverse-phase column, such as a Zorbax Plus C8 (250x4.6 mm, 5μm) or a Nova-Pak C8, is commonly used.[7][8]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a buffer like potassium dihydrogenphosphate (50 mM, pH 3.0) or Di-butyl ammonium phosphate.[7][8]
 For example, a ratio of 45:55 (v/v) acetonitrile to buffer might be used.[8]
- Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[7][8]
- Column Temperature: The column is often maintained at an elevated temperature, such as 30°C or 45°C, to ensure sharp peaks and reproducible retention times.[9]
- Detection: Detection is typically performed at a low UV wavelength, such as 198 nm or 220 nm, where the analyte absorbs light.[8][9]
- Sample Preparation: A known quantity of **Fingolimod-d4** is accurately weighed, dissolved in a suitable solvent (e.g., methanol), and diluted to a final concentration within the linear range of the method (e.g., 10 μg/mL) using the mobile phase.[7]
- Analysis: The prepared sample is injected into the HPLC system. The area of the
 Fingolimod-d4 peak is compared to the total area of all detected peaks to calculate the
 purity. The retention time for Fingolimod is typically several minutes, depending on the
 specific method.[7]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Fingolimod-d4**, thereby verifying its identity. It is also the technique where **Fingolimod-d4** serves as an internal standard in quantitative bioanalysis.



- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). An API 4000 or similar instrument is frequently used.[10]
- Ionization: Electrospray Ionization (ESI) in positive ion mode is typically employed, as the amine group on Fingolimod is readily protonated.[2][11]
- Analysis Mode: For identity confirmation, a full scan is performed to find the protonated molecular ion [M+H]+. For quantification in bioanalytical methods, Multiple Reaction Monitoring (MRM) is used.[12]
- Expected Mass: The theoretical monoisotopic mass of Fingolimod-d4 (C₁₉H₂₉D₄NO₂) is approximately 311.29 Da. The expected protonated ion [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 312.3. The MRM transition for Fingolimod-d4 is often m/z 312.4 → 259.3.[12]
- Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and infused directly or injected via an LC system.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. For **Fingolimod-d4**, it is crucial for confirming the exact positions of the deuterium labels and the overall integrity of the molecular structure.

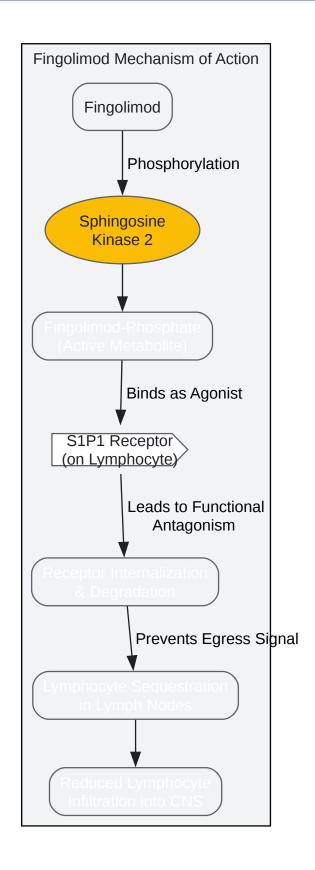
- Instrumentation: A high-field NMR spectrometer (e.g., 750 MHz).[13]
- Sample Preparation: The **Fingolimod-d4** sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD).[13] A reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is added for chemical shift calibration.[13]
- ¹H NMR Analysis: A proton NMR spectrum is acquired. The key confirmation for **Fingolimod-d4** is the significant reduction or complete absence of proton signals corresponding to the CH₂-OH groups at positions 1 and 3 of the propane-1,3-diol moiety, as these protons have been replaced by deuterium. The rest of the spectrum should match that of non-deuterated Fingolimod, confirming the integrity of the carbon skeleton.



Mechanism of Action of Fingolimod

Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors.[14][15] Its therapeutic effect in multiple sclerosis stems from its ability to reduce the migration of lymphocytes into the central nervous system (CNS). The diagram below outlines this signaling pathway.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Fingolimod-d4 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602462#fingolimod-d4-certificate-of-analysis-explained]



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